molecular formula C19H16O6 B12406760 6-Aldehydoisoophiopogonone B

6-Aldehydoisoophiopogonone B

Cat. No.: B12406760
M. Wt: 340.3 g/mol
InChI Key: MPUAHKMJGSMMIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aldehydoisoophiopogonone B typically involves the extraction from natural sources such as Ophiopogon japonicus . The extraction process includes the use of solvents like ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may lead to the development of more efficient industrial production methods in the future.

Chemical Reactions Analysis

Types of Reactions

6-Aldehydoisoophiopogonone B undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the compound.

Properties

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxochromene-6-carbaldehyde

InChI

InChI=1S/C19H16O6/c1-10-16(21)14(8-20)18(23)15-17(22)12(9-25-19(10)15)7-11-3-5-13(24-2)6-4-11/h3-6,8-9,21,23H,7H2,1-2H3

InChI Key

MPUAHKMJGSMMIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC=C(C=C3)OC)O)C=O)O

Origin of Product

United States

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